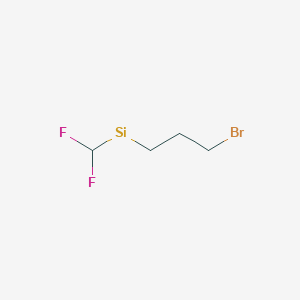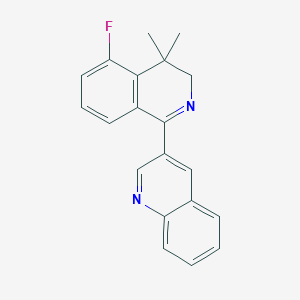
N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the synthesis of the tetrahydropyridine ring. This can be achieved through the reduction of pyridine derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Benzylation: The next step involves the introduction of the benzyl group to the tetrahydropyridine ring. This can be accomplished through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the benzylated tetrahydropyridine with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
- N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
Uniqueness
N-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
919787-94-3 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
N-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C20H22N2O/c23-20(15-17-7-3-1-4-8-17)21-19-11-13-22(14-12-19)16-18-9-5-2-6-10-18/h1-11H,12-16H2,(H,21,23) |
InChIキー |
ABGZRYJIXFTCDG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1NC(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


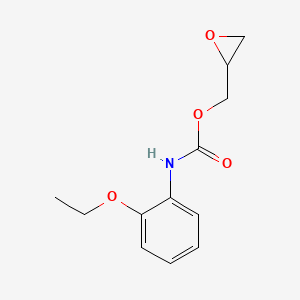
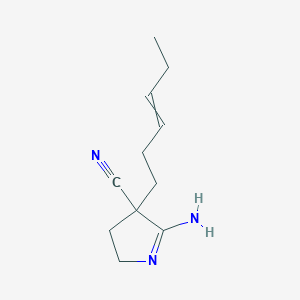
![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
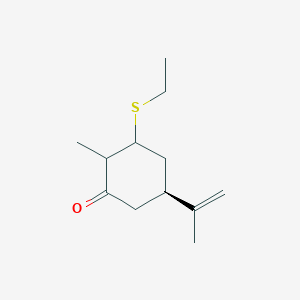
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
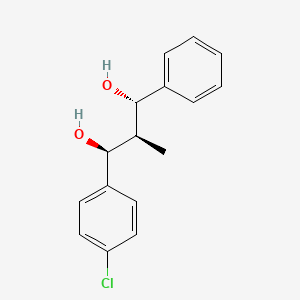
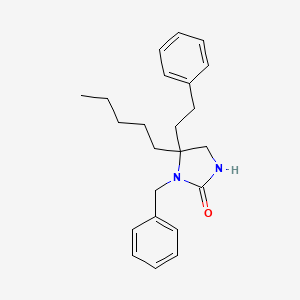
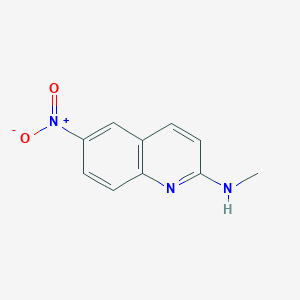

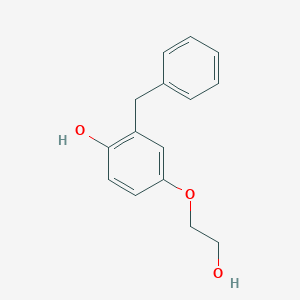
![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
